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molecular formula C10H11FN2O4 B8306812 N-(5-Fluoro-2-nitrophenyl)-2-methylalanine

N-(5-Fluoro-2-nitrophenyl)-2-methylalanine

Cat. No. B8306812
M. Wt: 242.20 g/mol
InChI Key: DJFWHWSKWHCIJT-UHFFFAOYSA-N
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Patent
US05668282

Procedure details

N-(5-Fluoro-2-nitrophenyl)-2-methylalanine is taken up in approximately 1 L of ethanol and divided into two lots for reduction. The reductions are done with 1.7-1.9 g of palladium on carbon (10%) under hydrogen at initial pressures of 41 and 43 psi. After 4 hr the reaction is judged complete and the catalyst is filtered off. The filtrates are combined after concentration (with heating) to about 100 ml, then further concentrated. The crude product is chromatographed on silica gel (900 ml) eluting with ethyl acetate/dichloromethane (20/80), the appropriate fractions are pooled and concentrated to give the title compound which is crystallized from methanol/dichloromethane/hexane, mp 146°-148°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
1.8 (± 0.1) g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([NH:8][C:9]([CH3:14])([C:11](O)=[O:12])[CH3:10])[CH:7]=1>C(O)C.[Pd]>[CH3:10][C:9]1([CH3:14])[NH:8][C:6]2[C:5](=[CH:4][CH:3]=[C:2]([F:1])[CH:7]=2)[NH:15][C:11]1=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C1)NC(C)(C(=O)O)C)[N+](=O)[O-]
Step Two
Name
41
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
1.8 (± 0.1) g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
after concentration (with heating) to about 100 ml
CONCENTRATION
Type
CONCENTRATION
Details
further concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on silica gel (900 ml)
WASH
Type
WASH
Details
eluting with ethyl acetate/dichloromethane (20/80)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1(C(NC2=CC=C(C=C2N1)F)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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